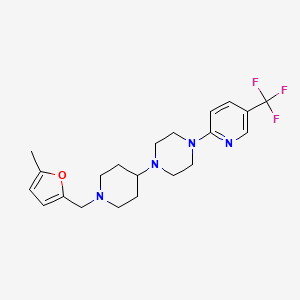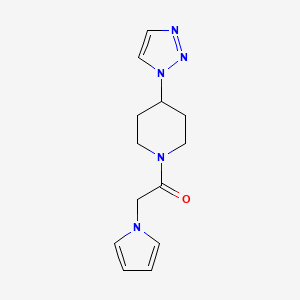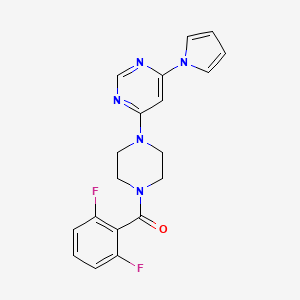
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C21H27F3N4O and its molecular weight is 408.469. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Activities and Drug Development
Antipsychotic Potential and Receptor Affinity : A study by Raviña et al. (2000) explored the synthesis and evaluation of novel conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors, aiming at antipsychotic agents. These compounds, including piperazine derivatives, showed potential as antipsychotic drugs based on their receptor affinity and pharmacological profile, suggesting a significant contribution to the development of medications with fewer side effects【source】.
Tyrosine Kinase Inhibition in Cancer Therapy : Gong et al. (2010) detailed the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. This research highlights the compound's pharmacokinetics, including its main metabolic pathways, and compares it to related drugs, emphasizing the role of specific structural features (such as the trifluoromethyl and pyridine groups) in facilitating metabolic processes【source】.
Androgen Receptor Downregulation in Prostate Cancer : Bradbury et al. (2013) discussed the discovery of AZD3514, a compound undergoing clinical trials for the treatment of castrate-resistant prostate cancer. The research underscored modifications to the molecule's structure to address specific issues like hERG and physical property concerns, illustrating the intricate process of drug development and optimization【source】.
Antimicrobial Agents
- Development of Antimicrobial Compounds : Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with antimicrobial activity. These compounds, linked with 1-pyridin-2-yl-piperazine, were evaluated against various bacteria and fungi, showcasing the potential of piperazine derivatives in creating effective antimicrobial agents【source】.
Metabolic Studies
- Strategies to Prevent Metabolic Degradation : Rawal et al. (2008) discussed strategies to mitigate N-acetyltransferase-mediated metabolism in piperazine-containing compounds, focusing on structural modifications to retain pharmacological potency while preventing rapid metabolism. This research is crucial for improving the bioavailability and efficacy of drug candidates【source】.
Propiedades
IUPAC Name |
1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O/c1-16-2-4-19(29-16)15-26-8-6-18(7-9-26)27-10-12-28(13-11-27)20-5-3-17(14-25-20)21(22,23)24/h2-5,14,18H,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVUMQSKCPUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2638648.png)

![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2638655.png)


![N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B2638660.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2638662.png)


![5-[(3-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2638667.png)
